molecular formula C23H18FN5O4 B6553001 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040635-91-3

5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Katalognummer: B6553001
CAS-Nummer: 1040635-91-3
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: ZSEYLVWEZYHRSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 5. The oxadiazole moiety is further functionalized with a 3,5-dimethoxyphenyl group (Fig. 1). This hybrid structure combines pharmacophoric elements known for diverse bioactivities:

  • Pyrazolo[1,5-a]pyrazin-4-one: A nitrogen-rich scaffold associated with kinase inhibition and receptor modulation .
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity .
  • 3,5-Dimethoxyphenyl: Electron-donating substituents that improve lipophilicity and π-π stacking interactions .
  • 4-Fluorophenyl: A common substituent in pharmaceuticals, influencing potency and selectivity .

While direct biological data for this compound is unavailable in the provided evidence, structurally related analogs exhibit anticancer, pesticidal, and neuromodulatory activities .

Eigenschaften

IUPAC Name

5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O4/c1-31-17-9-15(10-18(11-17)32-2)22-25-21(33-27-22)13-28-7-8-29-20(23(28)30)12-19(26-29)14-3-5-16(24)6-4-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEYLVWEZYHRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3C_{21}H_{20}N_4O_3 with a molecular weight of approximately 376.41 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazin core substituted with various functional groups that are believed to contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of pyrazolo[1,5-a]pyrazin have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT-11636Inhibition of tubulin
Compound BHeLa34Apoptosis induction
Compound CMCF-7<100Cell cycle arrest

Antiviral Activity

In addition to antitumor properties, similar compounds have been evaluated for antiviral activity. Structural modifications can significantly influence the efficacy against viral targets. For example, compounds with oxadiazole moieties have shown effectiveness against viral replication processes .

Table 2: Antiviral Activity of Related Compounds

Compound NameVirus TargetedIC50 (μM)Mechanism of Action
Compound DInfluenza Virus25Inhibition of viral entry
Compound EHIV40Reverse transcriptase inhibition

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Interference with Cellular Signaling Pathways : The compound may modulate signaling pathways that control cell growth and apoptosis.
  • Induction of Apoptosis : Studies indicate that compounds can induce programmed cell death in cancer cells through various pathways.

Case Study 1: Antitumor Efficacy

A study investigated the effects of a structurally related compound on the proliferation of breast cancer cells (MCF-7). The results indicated significant cytotoxicity with an IC50 value below 100 μM. Morphological changes consistent with apoptosis were observed post-treatment .

Case Study 2: Antiviral Properties

Another study focused on the antiviral potential against the influenza virus. The compound demonstrated an IC50 value of 25 μM, indicating effective inhibition of viral entry into host cells . This suggests that structural components like the oxadiazole ring are crucial for antiviral activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazolo-Fused Heterocycles

Compound Name Core Structure Key Substituents Reported Activities References
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 3,5-Dimethoxyphenyl (oxadiazole), 4-fluorophenyl Inferred: Kinase inhibition, agrochemical
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 2-Fluorobenzyl, hydroxymethyl Not reported
Pyrazolo[1,5-a]quinazolin-5(4H)-ones Pyrazolo[1,5-a]quinazoline Phenyl, pyrimidinyl Dual mGlu2/mGlu3 NAMs (neuromodulatory)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl Anticancer (in vitro)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, bromo/aryl Agrochemical (pesticidal)

Key Observations :

  • The 3,5-dimethoxyphenyl group on the oxadiazole may enhance metabolic stability compared to halogenated substituents (e.g., 2-fluorobenzyl in ), as methoxy groups resist oxidative degradation .
  • 4-Fluorophenyl at position 2 is conserved in multiple analogs (e.g., ), suggesting its role in optimizing steric and electronic interactions with target proteins.

Comparison :

  • The target compound likely shares synthetic steps with ’s oxadiazole synthesis (e.g., cycloaddition of nitriles and amidoximes) .
  • Unlike pyrazolo[1,5-a]pyrimidines, which require cross-coupling for trifluoromethyl groups , the target’s dimethoxyphenyl substituent may simplify synthesis via direct functionalization.

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Likeness and Absorption Profiles

Compound Series Absorption (%) Drug-Likeness Score (DLS) References
Pyrazolo[1,5-a]pyrimidines (5a–c) 88.24 0.40–1.44
Target Compound (predicted) Moderate-High Inferred: >1.0

Analysis :

  • The oxadiazole’s rigidity could enhance metabolic stability over ester-containing analogs, aligning with trends in ’s high-absorption pyrazolo-pyrimidines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.